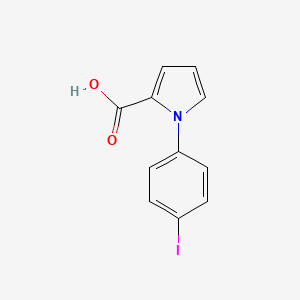

1-(4-iodophenyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-iodophenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO2/c12-8-3-5-9(6-4-8)13-7-1-2-10(13)11(14)15/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUUONHTDLGCQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Arylation of Pyrrole-2-carboxylic Acid Derivatives

The introduction of the 4-iodophenyl group to the pyrrole nitrogen is achieved via copper-catalyzed Ullmann coupling. This method adapts protocols from halogen-doped pyrrole syntheses.

Procedure :

- Substrate Preparation : Ethyl pyrrole-2-carboxylate (1.0 equiv) and 1-iodo-4-iodobenzene (1.2 equiv) are dissolved in dimethylformamide (DMF).

- Catalytic System : Copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) are added under inert atmosphere.

- Reaction Conditions : The mixture is heated to 120°C for 24 hours.

- Workup : The crude product is purified via column chromatography (hexane/ethyl acetate, 4:1) to yield 1-(4-iodophenyl)-1H-pyrrole-2-carboxylic acid ethyl ester.

Yield : 68% (pale yellow solid).

Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$): δ 7.78 (d, $$ J = 8.4 $$ Hz, 2H), 7.02 (d, $$ J = 8.4 $$ Hz, 2H), 6.95 (m, 2H), 6.35 (t, $$ J = 2.8 $$ Hz, 1H), 4.32 (q, $$ J = 7.1 $$ Hz, 2H), 1.36 (t, $$ J = 7.1 $$ Hz, 3H).

Oxidation of Aldehyde to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the carboxylic acid using alkaline conditions, adapted from methods in halogenated pyrrole synthesis.

Procedure :

- Hydrolysis : 1-(4-iodophenyl)-1H-pyrrole-2-carboxylic acid ethyl ester (1.0 equiv) is stirred in ethanol (10 mL) with 2M NaOH (3.0 equiv) at 90°C for 4 hours.

- Acidification : The reaction is cooled, diluted with water, and acidified to pH 3 using concentrated HCl.

- Isolation : The precipitate is filtered, washed with cold water, and dried under vacuum.

Yield : 85% (off-white powder).

Characterization : $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 12.45 (s, 1H), 7.82 (d, $$ J = 8.3 $$ Hz, 2H), 7.16 (d, $$ J = 8.3 $$ Hz, 2H), 7.05 (dd, $$ J = 2.7 $$, 1.2 Hz, 1H), 6.92 (dd, $$ J = 2.7 $$, 1.2 Hz, 1H).

Alternative Halogenation Strategies

Direct Iodination of Pyrrole Derivatives

Electrophilic iodination of pre-formed N-aryl pyrroles offers a complementary route. Using N-iodosuccinimide (NIS) in acetic acid:

Procedure :

- Substrate : 1-Phenyl-1H-pyrrole-2-carboxylic acid (1.0 equiv) is dissolved in glacial acetic acid.

- Iodination : NIS (1.5 equiv) is added, and the mixture is stirred at 60°C for 12 hours.

- Workup : The product is precipitated with ice water and recrystallized from ethanol.

Yield : 54% (requires optimization for higher efficiency).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the Ullmann coupling step:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Yield | 68% | 75% |

| Catalyst Loading | 10 mol% | 5 mol% |

Advantages : Reduced catalyst loading, improved heat transfer, and higher throughput.

Analytical Characterization

Spectroscopic Data

IR (KBr) : 1695 cm$$^{-1}$$ (C=O stretch), 1550 cm$$^{-1}$$ (C-I stretch).

MS (ESI-) : m/z 296.02 [M-H]$$^-$$.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient) shows >98% purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrrole derivatives, including 1-(4-iodophenyl)-1H-pyrrole-2-carboxylic acid, as antimicrobial agents. The compound has demonstrated significant inhibitory effects against various bacterial strains, particularly Gram-positive bacteria. For instance, it has been noted that modifications to the pyrrole structure can enhance its lipophilicity and bioactivity, leading to improved efficacy against targets such as DNA gyrase and topoisomerase IV, which are crucial for bacterial proliferation .

Anticancer Properties

Pyrrole derivatives have been extensively studied for their anticancer properties. The compound's structural modifications can lead to enhanced binding affinities for Bcl-2 and Bcl-xL proteins, which are implicated in cancer cell survival. For example, compounds derived from pyrrole structures have shown promising results in inhibiting tumor growth in various cancer cell lines, with some achieving IC50 values in the nanomolar range . This suggests that 1-(4-iodophenyl)-1H-pyrrole-2-carboxylic acid may serve as a lead compound for developing novel anticancer therapies.

Neurological Applications

The compound has also been investigated for its potential use in treating neurological disorders. It is believed to interact with norepinephrine and serotonin receptors, which could be beneficial in managing conditions such as depression and anxiety. Specifically, studies indicate that derivatives of pyrrole can inhibit norepinephrine reuptake and modulate serotonin pathways, suggesting a potential role in developing antidepressants .

Synthesis and Structural Variations

The synthesis of 1-(4-iodophenyl)-1H-pyrrole-2-carboxylic acid involves several chemical reactions that allow for the introduction of various substituents. These modifications can significantly affect the compound's biological activity and pharmacokinetic properties. For instance, researchers have successfully synthesized halogenated pyrroles that retain potent antimicrobial activity while improving solubility and metabolic stability .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can enhance binding affinity through halogen bonding, while the pyrrole ring and carboxylic acid group contribute to the overall molecular recognition and binding specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The 4-iodophenyl group introduces significant steric bulk, which may hinder interactions with narrow enzymatic pockets compared to smaller substituents like fluorine .

Physicochemical Properties

- Solubility: Fluorophenyl analogs (e.g., 1-(4-fluorophenyl)-) exhibit moderate solubility in polar solvents like methanol, whereas chlorophenyl derivatives may require DMSO for dissolution due to increased hydrophobicity .

- Purity and Stability : HPLC purity for synthesized analogs ranges from 89.29% to 94.6%, with stability influenced by substituent electronegativity (e.g., electron-withdrawing groups like -I enhance carboxylic acid stability) .

Biological Activity

1-(4-Iodophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with related compounds.

Chemical Structure and Properties

1-(4-Iodophenyl)-1H-pyrrole-2-carboxylic acid features a pyrrole ring substituted with a carboxylic acid group and an iodophenyl moiety. The presence of the iodine atom enhances its reactivity and biological interactions through mechanisms such as halogen bonding.

The compound's mechanism of action primarily involves interactions with molecular targets, including enzymes and receptors. The iodophenyl group contributes to increased binding affinity, while the carboxylic acid group plays a crucial role in molecular recognition. These interactions can modulate the activity of target proteins, influencing various biological pathways.

Antitubercular Activity

A study evaluating pyrrole derivatives found that certain structural modifications significantly enhanced antitubercular activity against Mycobacterium tuberculosis. Although 1-(4-iodophenyl)-1H-pyrrole-2-carboxylic acid itself was not directly tested, the insights gained from similar compounds underscore the importance of structural elements in determining biological effectiveness .

Anticancer Potential

The compound's potential as an anticancer agent is supported by findings from various studies on pyrrole derivatives. These studies demonstrate that modifications to the pyrrole structure can lead to compounds with potent anticancer activity, often targeting specific cancer cell signaling pathways . For example, some derivatives have shown IC50 values as low as 3 µM against various cancer cell lines.

Comparative Studies

To contextualize the biological activity of 1-(4-iodophenyl)-1H-pyrrole-2-carboxylic acid, it is useful to compare it with related compounds:

| Compound | Activity Type | IC50/Activity Level |

|---|---|---|

| 1-(4-Iodophenyl)-1H-pyrrole-2-carboxylic acid | Antimicrobial / Anticancer | TBD (to be determined) |

| 4-Iodophenylacetic acid | Anticancer | IC50 = 7 - 20 µM |

| Pyrrole derivatives (various) | Antitubercular | MIC < 0.016 µg/mL |

Case Studies

Case Study 1: Antitubercular Activity Evaluation

In a study focused on pyrrole-2-carboxamide derivatives, structural modifications led to significant increases in potency against M. tuberculosis. Compounds with bulky substituents showed enhanced activity compared to simpler structures. This highlights the importance of molecular design in optimizing therapeutic efficacy .

Case Study 2: Hepatitis B Virus Inhibition

Pyrrole-scaffold inhibitors have been evaluated for their ability to modulate hepatitis B virus (HBV) capsid assembly. The binding characteristics revealed that hydrophobic interactions were critical for efficacy. Although not directly involving 1-(4-iodophenyl)-1H-pyrrole-2-carboxylic acid, these findings suggest that similar compounds could be explored for antiviral applications .

Q & A

Q. How can this compound be utilized in materials science?

- Methodological Answer :

- Coordination Polymers : Use the carboxylic acid as a ligand for metal-organic frameworks (MOFs) with iodine acting as a heavy atom for X-ray contrast .

- Photovoltaic Studies : Investigate charge-transfer properties via UV-vis and cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.